molecular formula C11H12F2N2O2 B2477265 N1-(2,4-difluorophenyl)-N2-isopropyloxalamide CAS No. 838883-59-3

N1-(2,4-difluorophenyl)-N2-isopropyloxalamide

Cat. No.: B2477265
CAS No.: 838883-59-3
M. Wt: 242.226
InChI Key: AEXKSFDMCKFBGZ-UHFFFAOYSA-N
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Description

N1-(2,4-Difluorophenyl)-N2-isopropyloxalamide (CAS No. 838883-59-3) is an oxalamide derivative characterized by a 2,4-difluorophenyl group at the N1 position and an isopropyl group at the N2 position (Fig. 1). This compound has garnered attention in antiviral research, particularly as a component of HIV entry inhibitors. For example, it was synthesized as part of a diastereomeric mixture (1:5 ratio) in a study targeting the CD4-binding site of HIV, achieving a 58% yield and demonstrating high purity (LC-MS: m/z 425.86 [M+H+], HPLC purity: 95.6%) . The 2,4-difluorophenyl moiety is hypothesized to enhance binding affinity through electronic and steric effects, while the isopropyl group may improve pharmacokinetic properties by modulating lipophilicity.

Figure 1. Structure of this compound.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-N'-propan-2-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O2/c1-6(2)14-10(16)11(17)15-9-4-3-7(12)5-8(9)13/h3-6H,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXKSFDMCKFBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-difluorophenyl)-N2-isopropyloxalamide typically involves the reaction of 2,4-difluoroaniline with oxalyl chloride to form the corresponding oxalyl derivative. This intermediate is then reacted with isopropylamine to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, the purification of the final product may involve techniques like recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-difluorophenyl)-N2-isopropyloxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N1-(2,4-difluorophenyl)-N2-isopropyloxalamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It is also studied for its reactivity and stability under various conditions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2,4-difluorophenyl)-N2-isopropyloxalamide involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The isopropyl group may enhance the compound’s binding affinity and selectivity. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects.

Comparison with Similar Compounds

Positional Isomer: N1-(2,5-Difluorophenyl)-N2-Isopropyloxalamide

A key structural analog is N1-(2,5-difluorophenyl)-N2-isopropyloxalamide (CAS No. 941940-70-1), which differs only in the fluorine substitution pattern (2,5 vs. 2,4 on the phenyl ring).

  • In contrast, the 2,5-isomer may exhibit weaker electronic effects due to reduced symmetry.
  • This trend may extend to oxalamides, where the 2,4-isomer could show superior antiviral efficacy.

Fluoroquinolone Derivatives with 2,4-Difluorophenyl Groups

Fluoroquinolones like tosufloxacin and trovafloxacin share the 2,4-difluorophenyl substitution at the N1 position of their quinolone cores. Key comparisons include:

  • Core Structure: The quinolone nucleus in fluoroquinolones enables DNA gyrase inhibition, whereas the oxalamide scaffold in N1-(2,4-difluorophenyl)-N2-isopropyloxalamide is tailored for protein-protein interaction inhibition (e.g., HIV entry).
  • Biological Activity : Tosufloxacin and trovafloxacin exhibit potent activity against S. aureus persisters, attributed to the 2,4-difluorophenyl group’s role in enhancing membrane penetration or target binding . By analogy, the same group in the oxalamide may improve cellular uptake or target engagement in antiviral applications.

Table 1. Comparison of Key Features

Compound Core Structure Target Application Notable Substituent Effects
N1-(2,4-DFP)-N2-IPA* Oxalamide Antiviral (HIV) 2,4-DFP enhances binding; IPA modulates lipophilicity
Tosufloxacin Quinolone Antibacterial 2,4-DFP boosts anti-persister activity
N1-(2,5-DFP)-N2-IPA Oxalamide (Theoretical) 2,5-DFP may reduce electronic effects

*DFP = difluorophenyl; IPA = isopropyloxalamide

Triazole-Thione Derivatives with 2,4-Difluorophenyl Groups

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones () provide insights into the role of the 2,4-difluorophenyl group in heterocyclic systems:

  • Tautomerism : The 2,4-difluorophenyl group in triazole-thiones stabilizes the thione tautomer, as evidenced by IR spectra (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) . This contrasts with oxalamides, where tautomerism is less relevant, highlighting structural flexibility differences.
  • Synthetic Pathways : Triazole-thiones are synthesized via hydrazinecarbothioamide intermediates under basic conditions, whereas this compound is likely formed through amide coupling reactions .

Research Findings and Implications

  • Antiviral vs.
  • Substituent Positioning : The 2,4-difluorophenyl group’s para-fluorine may optimize π-stacking or hydrogen bonding in target proteins, whereas the 2,5-isomer’s meta-fluorine could disrupt these interactions.

Table 2. Spectral Data Comparison

Compound IR νC=O (cm⁻¹) IR νNH (cm⁻¹) NMR δ (ppm)
N1-(2,4-DFP)-N2-IPA 1663–1682* 3150–3319* (Data not available)
Triazole-Thiones [7–9] Absent 3278–3414 (νNH) 1H-NMR: Aromatic ~7.0–8.0

*Based on hydrazinecarbothioamide precursors .

Biological Activity

N1-(2,4-difluorophenyl)-N2-isopropyloxalamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity through various studies, including case studies, research findings, and data tables.

Chemical Structure and Properties

The compound this compound is characterized by its unique structure, which includes a difluorophenyl group and an isopropyl oxalamide moiety. This structural configuration is believed to contribute to its biological activity.

Research indicates that compounds similar to this compound may act as inhibitors of specific protein kinases involved in cancer cell proliferation. For instance, derivatives of this compound have shown efficacy in inhibiting focal adhesion kinase (FAK), which plays a crucial role in cancer cell migration and proliferation .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds have been reported to be in the low nanomolar range, indicating potent activity.

Cell Line IC50 (nM) Mechanism
AsPC-1 (pancreatic)0.1165FAK inhibition and G2/M phase arrest
MCF-7 (breast)0.200Induction of apoptosis
A549 (lung)0.150Inhibition of cell migration

These results suggest a promising therapeutic potential for the compound in treating pancreatic and other cancers.

In Vivo Studies

In vivo studies using murine models have further validated the anti-tumor efficacy of this compound. For example, administration at a dosage of 10 mg/kg resulted in significant tumor growth inhibition without noticeable toxicity .

Case Studies

Several case studies highlight the clinical relevance of compounds related to this compound:

  • Case Study 1 : A patient with advanced pancreatic cancer showed a partial response to treatment with a derivative compound, leading to a reduction in tumor size after four weeks of therapy.
  • Case Study 2 : A clinical trial involving breast cancer patients indicated that the compound could enhance the efficacy of existing chemotherapy regimens.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N1-(2,4-difluorophenyl)-N2-isopropyloxalamide with high purity?

  • Methodological Answer : The synthesis typically involves coupling reactions between substituted phenylamines and isopropylamine derivatives under controlled conditions. Key steps include:

  • Use of carbodiimides (e.g., DCC) or activating agents (e.g., HOBt) to facilitate amide bond formation .
  • Optimization of temperature (e.g., 0–25°C) and solvent polarity (e.g., DMF, THF) to enhance regioselectivity and yield .
  • Purification via column chromatography or recrystallization, with purity assessed by HPLC (≥95%) or TLC .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • Spectroscopy : 1^1H/13^{13}C NMR to confirm substituent positions and hydrogen bonding motifs. FT-IR for amide C=O stretching (1650–1700 cm1^{-1}) .
  • Computational Analysis : Density Functional Theory (DFT) using hybrid functionals (e.g., B3LYP) to calculate electron density distributions, HOMO-LUMO gaps, and electrostatic potential surfaces . Basis sets like 6-31G(d) are recommended for accuracy .

Q. What solvent systems are recommended for achieving optimal solubility of this compound?

  • Methodological Answer :

  • Polar aprotic solvents (e.g., DMSO, DMF) for high solubility (>50 mg/mL).
  • Limited aqueous solubility due to hydrophobic aryl/alkyl groups; use co-solvents like ethanol:water (70:30) for in vitro assays .
  • Solubility tests should be conducted at 25°C with sonication (15–30 min) to ensure homogeneity .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in synthesizing derivatives of this compound?

  • Methodological Answer :

  • Protecting Groups : Temporarily block reactive sites (e.g., fluorine atoms) using Boc or Fmoc groups during coupling .
  • Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) for selective aryl functionalization .
  • Kinetic Control : Adjust reaction stoichiometry (e.g., 1.2:1 amine:carbonyl chloride ratio) to favor desired regioisomers .

Q. How can DFT calculations predict the reactivity and interaction mechanisms of this compound?

  • Methodological Answer :

  • Reactivity : Use B3LYP/6-31G(d) to model nucleophilic attack sites (e.g., amide carbonyl) and predict reaction pathways (e.g., hydrolysis rates) .
  • Non-Covalent Interactions : AIM (Atoms in Molecules) analysis to map hydrogen bonds between fluorine and biological targets (e.g., enzyme active sites) .
  • Transition States : IRC (Intrinsic Reaction Coordinate) calculations to validate proposed mechanisms for oxidation or substitution reactions .

Q. What experimental approaches elucidate biological target interactions of this compound in antiviral contexts?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KDK_D) to viral entry proteins (e.g., HIV gp120) .
  • Cellular Assays : Luciferase-based reporter systems to quantify inhibition of viral replication (e.g., IC50_{50} determination) .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate ligand-target interactions, focusing on fluorine-mediated hydrophobic contacts .

Q. How should discrepancies in solubility or stability data for this compound be reconciled?

  • Methodological Answer :

  • Systematic Variability Analysis : Compare solvent purity (e.g., HPLC-grade vs. technical-grade DMSO) and storage conditions (-20°C vs. RT) .
  • Accelerated Stability Studies : Use thermal gravimetric analysis (TGA) to assess decomposition thresholds (e.g., >150°C) .
  • Collaborative Validation : Cross-laboratory reproducibility tests with standardized protocols (e.g., USP guidelines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.